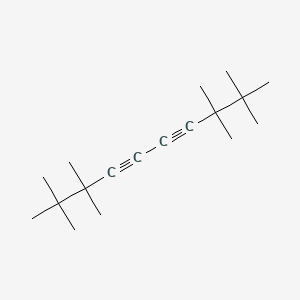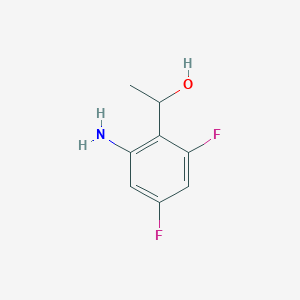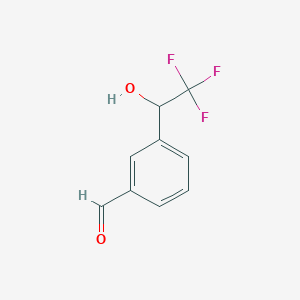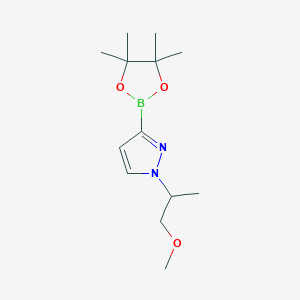
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with an ethoxy group and a fluorobenzyl-imidazolidinone moiety, making it a unique molecule for study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid typically involves multiple steps, including the formation of the imidazolidinone ring, introduction of the fluorobenzyl group, and subsequent coupling with the benzoic acid derivative. Common reagents used in these reactions include ethyl bromoacetate, 2-fluorobenzylamine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound could be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might act as an inhibitor of a particular enzyme or receptor, binding to the active site and preventing substrate interaction. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds to 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid include other benzoic acid derivatives and imidazolidinone-containing molecules. Examples include:
- 4-((2-Methoxy-4-((1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
- 4-((2-Ethoxy-4-((1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, might enhance its binding affinity to certain targets or alter its metabolic stability.
属性
分子式 |
C27H23FN2O6 |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
4-[[2-ethoxy-4-[(Z)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H23FN2O6/c1-2-35-24-14-18(9-12-23(24)36-16-17-7-10-19(11-8-17)26(32)33)13-22-25(31)30(27(34)29-22)15-20-5-3-4-6-21(20)28/h3-14H,2,15-16H2,1H3,(H,29,34)(H,32,33)/b22-13- |
InChI 键 |
FQQLBASJCCLALD-XKZIYDEJSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)C(=O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



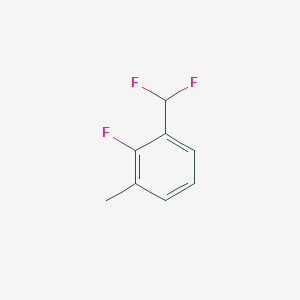

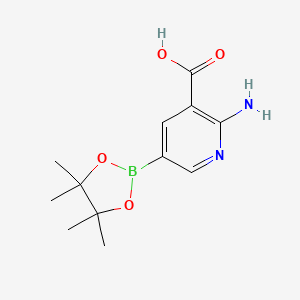
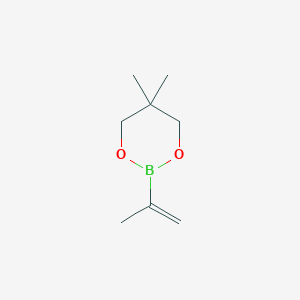
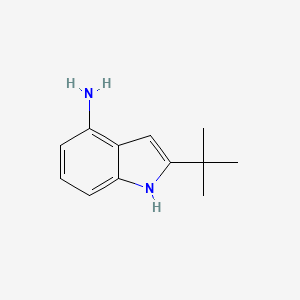
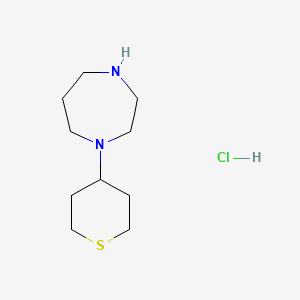
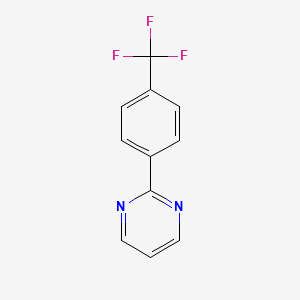
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)
